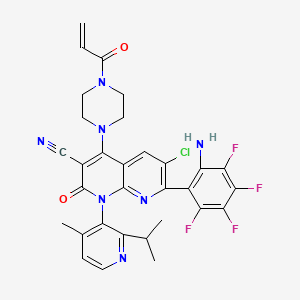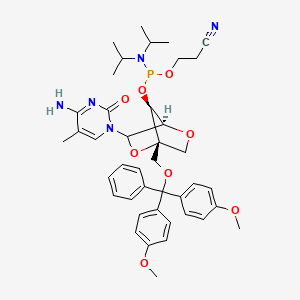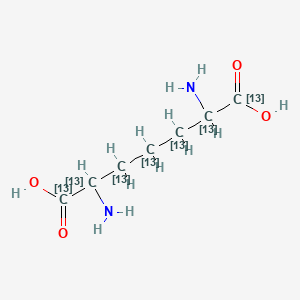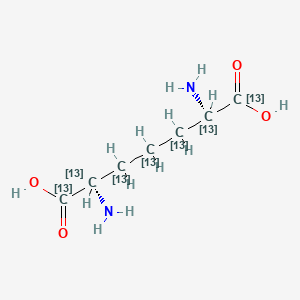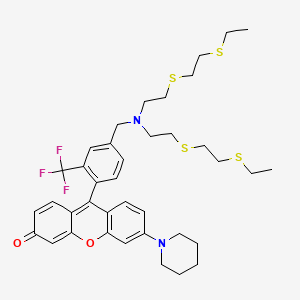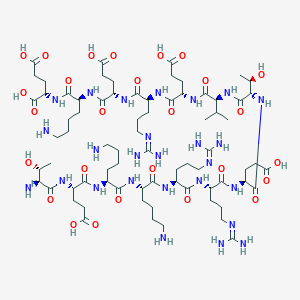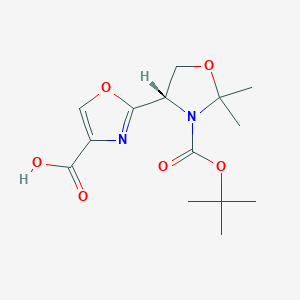
L2H2-6OTD intermediate-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L2H2-6OTD intermediate-2, also known by its chemical name (S)-2-(3-(tert-butoxycarbonyl)-2,2-dimethyloxazolidin-4-yl)oxazole-4-carboxylic acid, is a synthetic intermediate used in the preparation of telomerase inhibitors . This compound is significant in the field of medicinal chemistry due to its role in the synthesis of anti-cancer agents, particularly those targeting telomerase, an enzyme that plays a crucial role in cellular aging and cancer proliferation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L2H2-6OTD intermediate-2 involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazolidinone ring and the subsequent introduction of the oxazole moiety. The reaction conditions typically involve the use of protecting groups, such as tert-butoxycarbonyl, to ensure selective reactions at specific sites .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The compound is typically stored under nitrogen at 4°C to prevent degradation .
Analyse Des Réactions Chimiques
Types of Reactions
L2H2-6OTD intermediate-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxazole ring.
Substitution: The oxazole and oxazolidinone rings can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include modified oxazole and oxazolidinone derivatives, which can be further used in the synthesis of more complex molecules, including telomerase inhibitors .
Applications De Recherche Scientifique
L2H2-6OTD intermediate-2 is primarily used in the synthesis of telomerase inhibitors, which have significant applications in cancer research. Telomerase inhibitors are being investigated for their potential to limit the proliferation of cancer cells by targeting the enzyme telomerase, which is overexpressed in many types of cancer . Additionally, this compound is used in the development of antibody-drug conjugates (ADCs), which are targeted cancer therapies that deliver cytotoxic agents directly to cancer cells .
Mécanisme D'action
The mechanism of action of L2H2-6OTD intermediate-2 involves its role as a precursor in the synthesis of telomerase inhibitors. These inhibitors bind to the telomeric G-quadruplex structures, stabilizing them and preventing the action of telomerase. This leads to the shortening of telomeres and eventual cell death in cancer cells . The molecular targets include the telomeric DNA and the telomerase enzyme, with pathways involving the stabilization of G-quadruplex structures .
Comparaison Avec Des Composés Similaires
L2H2-6OTD intermediate-2 is unique due to its specific structure, which allows for the selective synthesis of telomerase inhibitors. Similar compounds include other oxazole and oxazolidinone derivatives, such as:
Telomestatin: A natural product that also targets telomeric G-quadruplexes.
TMPyP4: A synthetic porphyrin that stabilizes G-quadruplex structures.
BRACO-19: A synthetic compound that binds to G-quadruplexes and inhibits telomerase.
These compounds share similar mechanisms of action but differ in their chemical structures and specific interactions with telomeric DNA .
Propriétés
Formule moléculaire |
C14H20N2O6 |
|---|---|
Poids moléculaire |
312.32 g/mol |
Nom IUPAC |
2-[(4S)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidin-4-yl]-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C14H20N2O6/c1-13(2,3)22-12(19)16-9(7-21-14(16,4)5)10-15-8(6-20-10)11(17)18/h6,9H,7H2,1-5H3,(H,17,18)/t9-/m0/s1 |
Clé InChI |
ROGULVVSLYGJPQ-VIFPVBQESA-N |
SMILES isomérique |
CC1(N([C@@H](CO1)C2=NC(=CO2)C(=O)O)C(=O)OC(C)(C)C)C |
SMILES canonique |
CC1(N(C(CO1)C2=NC(=CO2)C(=O)O)C(=O)OC(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



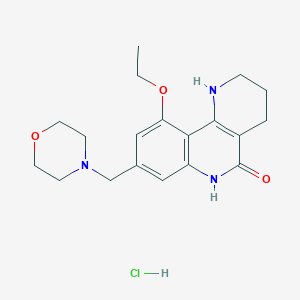
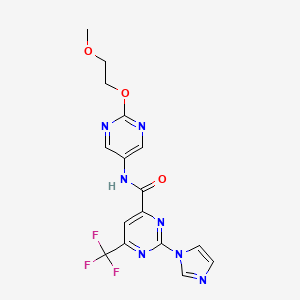
![2-Pyridinecarboxamide, 4-[[6-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]iminomethyl]amino]-3-pyridinyl]oxy]-N-methyl-](/img/structure/B12386121.png)
